Butyl 4-sulfamoylbenzoate Butyl 4-sulfamoylbenzoate
Brand Name: Vulcanchem
CAS No.: 59777-59-2
VCID: VC19581781
InChI: InChI=1S/C11H15NO4S/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)17(12,14)15/h4-7H,2-3,8H2,1H3,(H2,12,14,15)
SMILES:
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol

Butyl 4-sulfamoylbenzoate

CAS No.: 59777-59-2

Cat. No.: VC19581781

Molecular Formula: C11H15NO4S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-sulfamoylbenzoate - 59777-59-2

Specification

CAS No. 59777-59-2
Molecular Formula C11H15NO4S
Molecular Weight 257.31 g/mol
IUPAC Name butyl 4-sulfamoylbenzoate
Standard InChI InChI=1S/C11H15NO4S/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)17(12,14)15/h4-7H,2-3,8H2,1H3,(H2,12,14,15)
Standard InChI Key ZMMSBDVMJNGQMZ-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

Butyl 4-sulfamoylbenzoate is defined by the IUPAC name butyl 4-sulfamoylbenzoate, with the systematic SMILES notation CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N . The structure comprises a benzene ring substituted with a sulfamoyl group (SO2NH2-\text{SO}_{2}\text{NH}_{2}) at the 4-position and a butyl ester (COO(CH2)3CH3-\text{COO}(\text{CH}_{2})_{3}\text{CH}_{3}) at the 1-position (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H15NO4S\text{C}_{11}\text{H}_{15}\text{NO}_{4}\text{S}
Molecular Weight257.31 g/mol
CAS Registry Number59777-59-2
InChI KeyZMMSBDVMJNGQMZ-UHFFFAOYSA-N
ChEMBL IDCHEMBL147233

Spectroscopic and Computational Data

The compound’s 3D conformation, as modeled in PubChem, reveals a planar aromatic system with the sulfamoyl and ester groups adopting orthogonal orientations . Infrared (IR) spectroscopy of analogous sulfonamides shows characteristic peaks for ν(SO2)\nu(\text{SO}_{2}) at 1157–1309 cm1^{-1} and ν(NH2)\nu(\text{NH}_{2}) at 3270–3348 cm1^{-1} . Nuclear magnetic resonance (NMR) data for related compounds, such as 4-(tert-butyl)benzenesulfonamide, indicate aromatic proton resonances at δ 7.60–7.85 ppm and sulfamoyl proton signals at δ 6.50 ppm .

Synthetic Methodologies

Classical Sulfonylation Approaches

The synthesis of Butyl 4-sulfamoylbenzoate typically involves sulfonylation of a benzoic acid derivative. One industrial method, adapted from a patent for analogous compounds, employs a multi-step sequence :

  • Esterification: Methyl salicylate is etherified with dimethyl sulfate in toluene under basic conditions to yield methyl o-methoxybenzoate.

  • Sulfonation: Chlorosulfonic acid reacts with the intermediate at 40–50°C, followed by thionyl chloride to generate the sulfonyl chloride.

  • Amination: The sulfonyl chloride is treated with aqueous ammonia to introduce the sulfamoyl group.

  • Esterification: The final esterification with butanol produces Butyl 4-sulfamoylbenzoate.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
EtherificationDimethyl sulfate, NaOH, 111°C88.6%
SulfonationChlorosulfonic acid, 40–50°C92.1%
AminationNH3_3, pH 10.1–1284%

Modern Metal-Free Strategies

Recent advances in sulfonamide synthesis, such as those reported by Wang et al., utilize aryldiazonium salts, sodium metabisulfite (Na2S2O5\text{Na}_{2}\text{S}_{2}\text{O}_{5}), and sodium azide (NaN3\text{NaN}_{3}) in acetonitrile/water mixtures . This method avoids transition metals and achieves yields up to 84% for structurally related sulfonamides. The mechanism proceeds via in situ generation of sulfonyl azides, which subsequently react with amines or alcohols.

Physicochemical and Spectroscopic Properties

Solubility and Stability

Butyl 4-sulfamoylbenzoate exhibits limited solubility in polar solvents like water but is soluble in dichloromethane, acetone, and dimethyl sulfoxide (DMSO) . Stability studies of analogous compounds suggest susceptibility to hydrolysis under strongly acidic or basic conditions, with the ester and sulfamoyl groups acting as reactive sites .

Thermal Behavior

Differential scanning calorimetry (DSC) of related sulfonamides reveals melting points in the range of 120–150°C, with decomposition temperatures exceeding 200°C . These properties suggest suitability for high-temperature applications in polymer or materials science.

CompoundTarget PathwayActivity
Bis-aryl sulfonamideNF-κB/ISREProlonged signaling
4-(tert-Butyl)benzeneTLR4Moderate agonist
Bumetanide impurity CRenal transportersDiuretic effect

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